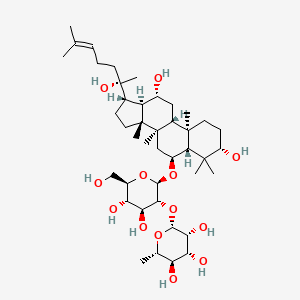
20(S)-Ginsenoside Rg2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
20(S)-Ginsenoside Rg2 is a natural product found in Panax ginseng with data available.
Scientific Research Applications
UV-B Radiation-Induced Oxidative Stress Mitigation
20(S)-Ginsenoside Rg2 has been found to possess protective properties against UV-B-induced skin photoaging in HaCaT keratinocytes. This is evidenced by its ability to attenuate UV-B-induced intracellular reactive oxygen species (ROS) elevation and augment UV-B-reduced total glutathione and superoxide dismutase activity levels, without being cytotoxic to the keratinocytes (Kang et al., 2016).
Neuroprotective Properties
20(S)-Ginsenoside Rg3, a chemically related compound, demonstrated neuroprotective properties by inhibiting mitochondrial permeability transition pore (MPTP) in the rat brain. It inhibited Ca2+- and H2O2-induced swelling of mitochondria isolated from rat brains and improved mitochondrial energy metabolism, suggesting a potential role in attenuating brain infarction after cerebral ischemia (Tian et al., 2009).
Anti-apoptotic Activity in Endothelial Cells
20(S)-Ginsenoside Rg3 is reported to prevent endothelial cell apoptosis via inhibition of a mitochondrial caspase pathway. It suppressed apoptotic markers and induced rapid and sustained Akt activation and Bad phosphorylation, leading to the inhibition of mitochondrial cytochrome c release. This indicates its potential in controlling unwanted endothelial cell death at the site of vascular injury (Min et al., 2006).
Cardioprotective Effects
This compound has shown cardioprotective effects in myocardial ischemia/reperfusion (MI/R) injury by reducing oxidative stress and inflammation via SIRT1 signaling. It improved post-ischemic cardiac function, decreased infarct size, reduced the apoptotic index, and diminished expression of inflammatory markers (Fu et al., 2018).
Anti-cancer Properties
Ginsenoside 20(S)-Rh2 has shown anti-cancer activity by targeting the IL-6-induced JAK2/STAT3 pathway in human colorectal cancer cells. It inhibited cancer cell viability and IL-6-induced STAT3 phosphorylation, suggesting therapeutic potential for cancer treatment (Han et al., 2016).
Properties
Molecular Formula |
C42H72O13 |
|---|---|
Molecular Weight |
785 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24-,25+,26+,27-,28-,29-,30+,31+,32-,33+,34+,35-,36+,37+,39+,40+,41+,42-/m0/s1 |
InChI Key |
AGBCLJAHARWNLA-GGBIZLPOSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@](C)(CCC=C(C)C)O)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyclohexyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1367218.png)
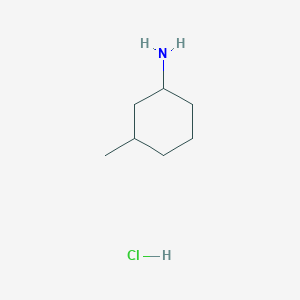
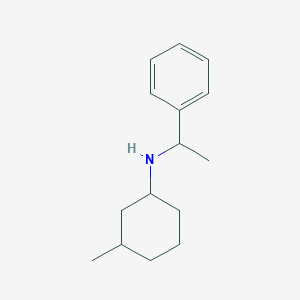
![3-methyl-N-[(1R)-1-phenylethyl]cyclohexan-1-amine](/img/structure/B1367221.png)
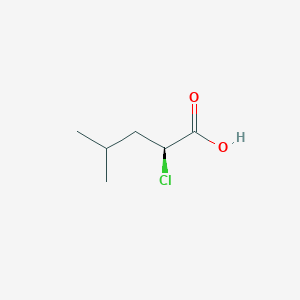
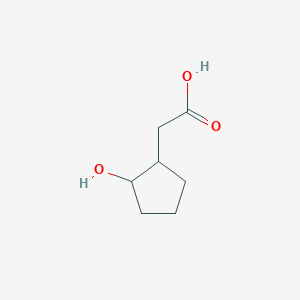
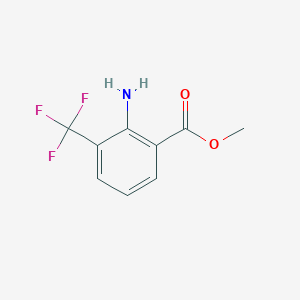

![{Bicyclo[2.2.1]heptan-2-ylmethyl}(propan-2-yl)amine](/img/structure/B1367231.png)

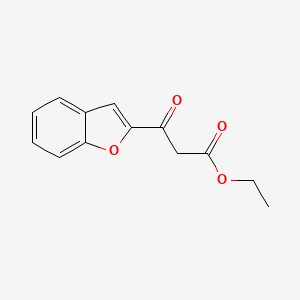

![2-[(1R,3S)-3-hydroxycyclohexyl]-5-(2-methyldecan-2-yl)phenol](/img/structure/B1367245.png)
